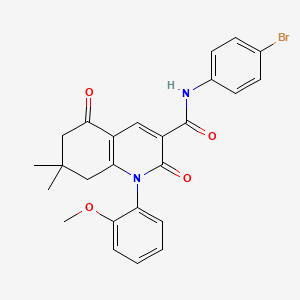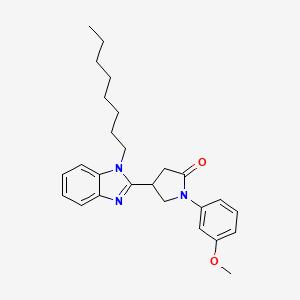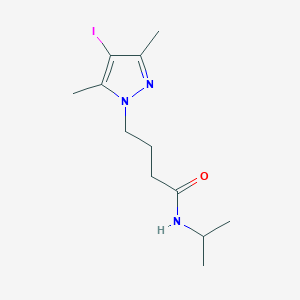![molecular formula C20H19ClN2O4 B11488804 methyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11488804.png)
methyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 6-(4-CHLOROPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds known as quinolines. Quinolines are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This particular compound features a pyrazinoquinoline core, which is a fused ring system combining pyrazine and quinoline moieties, and is further functionalized with a methyl ester and a chlorophenyl group.
Vorbereitungsmethoden
The synthesis of METHYL 6-(4-CHLOROPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyrazine ring through cyclization reactions. The chlorophenyl group is then introduced via electrophilic aromatic substitution, and the methyl ester is formed through esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for modifying the chlorophenyl group.
Esterification and Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form different esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and esterification reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
METHYL 6-(4-CHLOROPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Due to its structural similarity to other pharmacologically active quinolines, it is investigated for potential therapeutic uses.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of METHYL 6-(4-CHLOROPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinoxalinderivate: Diese Verbindungen weisen eine ähnliche heterocyclische Struktur auf und besitzen diverse biologische Aktivitäten.
Indolderivate: Indole sind eine weitere Klasse von heterocyclischen Verbindungen mit bedeutender medizinischer und biologischer Bedeutung.
Einzigartigkeit
Methyl-6-(4-Chlorphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]chinolin-5-carboxylat ist einzigartig aufgrund seiner spezifischen funktionellen Gruppen und der Kombination eines Pyrazinochinolin-Kerns mit einer Chlorphenylgruppe. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
Molekularformel |
C20H19ClN2O4 |
|---|---|
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
methyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-27-20(26)17-15(11-5-7-12(21)8-6-11)16-13(3-2-4-14(16)24)23-10-9-22-19(25)18(17)23/h5-8,15H,2-4,9-10H2,1H3,(H,22,25) |
InChI-Schlüssel |
RDRWIGKQBPMTSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=O)NCCN2C3=C(C1C4=CC=C(C=C4)Cl)C(=O)CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-hydroxy-5-(phenylcarbonyl)benzyl]acetamide](/img/structure/B11488723.png)
![2-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11488724.png)
![7-[4-(Cyclopentyloxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488727.png)
![Ethyl 4-[2-chloro-6-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)phenyl]piperazine-1-carboxylate](/img/structure/B11488731.png)
![2-{5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-benzotriazole](/img/structure/B11488739.png)

![3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B11488759.png)
![13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11488762.png)

![N-[4-(morpholin-4-ylmethyl)benzyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488764.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B11488772.png)
![7-(3,5-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488778.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488791.png)

